H-Arginine (Pbf)-OtBu hydrochloride, commonly referred to as H-Arg(Pbf)-OtBu HCl, is a derivative of the amino acid arginine. This compound is characterized by the presence of a t-butyl ester protecting group and a sulfonyl group derived from 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonic acid. The full chemical name is N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine t-butyl ester hydrochloride. It has a molecular formula of C23H38N4O5S·HCl and a molecular weight of approximately 482.64 g/mol .
H-Arg(Pbf)-OtBu HCl is primarily utilized in peptide synthesis. It acts as an amino acid building block in the formation of peptides through coupling reactions. The compound can undergo deprotection reactions to remove the t-butyl ester group, allowing for further modifications or incorporation into larger peptide chains. For instance, it can be coupled with other amino acids using activating agents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .
H-Arg(Pbf)-OtBu HCl is significant in biological research due to its role in synthesizing peptides that can mimic natural proteins or serve as therapeutic agents. Arginine itself is known for its involvement in various physiological processes, including protein synthesis, hormone release, and immune function. The Pbf protecting group allows for selective reactions without interfering with the biological activity of the arginine residue once incorporated into peptides .
The synthesis of H-Arg(Pbf)-OtBu HCl typically involves several steps:
These steps can be performed using standard organic chemistry techniques, including solvent extraction and chromatography for purification .
H-Arg(Pbf)-OtBu HCl is widely used in:
Interaction studies involving H-Arg(Pbf)-OtBu HCl often focus on its incorporation into peptides and their subsequent biological activity. These studies may assess how modifications affect binding affinities to receptors or enzymes, which can provide insights into the role of arginine in biological systems. Additionally, research may explore how the protective groups influence the stability and reactivity of synthesized peptides in physiological conditions .
H-Arg(Pbf)-OtBu HCl shares similarities with several other compounds used in peptide synthesis. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| H-L-Arg(Pbf)-NH2·HCl | Arginine with an amine group | Useful for synthesizing amide bonds |
| H-L-Lys(Boc)-OH | Lysine with a Boc protecting group | Facilitates different coupling reactions |
| Fmoc-Lys(Boc)-OH | Lysine with Fmoc and Boc groups | Versatile for solid-phase peptide synthesis |
| H-Gly-OH | Glycine without protective groups | Simplest amino acid for peptide chains |
The uniqueness of H-Arg(Pbf)-OtBu HCl lies in its specific protective groups that allow for selective reactions while maintaining the biological activity of arginine during peptide synthesis. This specificity makes it particularly valuable in creating complex peptides that require precise control over functional groups .
The synthesis of H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride represents a critical component in modern peptide chemistry, serving as a protected amino acid building block for solid-phase peptide synthesis [1]. Traditional solid-phase peptide synthesis methodologies have been extensively developed to accommodate the unique chemical properties of this arginine derivative, which features both the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group and the tert-butyl ester functionality .
The conventional approach to incorporating H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride in solid-phase peptide synthesis follows the well-established fluorenylmethyloxycarbonyl strategy [5]. This methodology involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymeric support, with reactions driven to completion through the use of excess soluble reagents [5]. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group was specifically developed to address the challenges associated with arginine incorporation, particularly in reducing tryptophan alkylation during final deprotection compared to earlier protecting groups [19].
Traditional solid-phase peptide synthesis of H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride typically employs benzotriazole-based coupling reagents, with O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate representing the most commonly utilized activating agents [25]. These reagents generate benzotriazole esters that demonstrate wide application in routine solid-phase peptide synthesis and have found extensive use in difficult coupling reactions [25].
The selection of appropriate coupling reagents for H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride incorporation depends on several factors, including reaction time requirements and racemization suppression [26]. For standard coupling procedures requiring reaction times exceeding twenty minutes, N,N'-diisopropylcarbodiimide serves as an economical coupling agent, though it necessitates at least thirty minutes for optimal purity outcomes [26]. When faster synthesis protocols are employed with reaction times below twenty minutes, 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate demonstrates superior coupling efficiency and racemization suppression characteristics [26].
The choice of solid support significantly influences the success of H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride incorporation [13]. Polystyrene-based resins containing one to two percent divinylbenzene provide structural rigidity and demonstrate optimal swelling properties in non-polar solvents [13]. TentaGel resins, composed of fifty to seventy percent polyethylene glycol bonded to a low cross-linking polystyrene base, offer advantageous swelling characteristics in both polar and non-polar solvents [13]. For applications requiring enhanced compatibility with microwave-assisted synthesis, ChemMatrix resins consisting entirely of polyethylene glycol demonstrate superior swelling properties across diverse solvent systems [13].
The removal of protecting groups from H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride follows established protocols utilizing trifluoroacetic acid-based cleavage mixtures [18]. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group demonstrates superior deprotection kinetics compared to earlier arginine protecting groups, with complete removal typically achieved within four hours even when multiple arginine residues are present [20]. Standard deprotection conditions employ trifluoroacetic acid/water mixtures in ratios of 95:5, which prove effective for removing both the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl and tert-butyl protecting groups [20].
The development of alternative solvent systems for H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride synthesis has emerged as a critical area of research, driven by regulatory restrictions on traditional solvents and environmental sustainability concerns [9]. N,N-dimethylformamide has historically served as the gold standard solvent for solid-phase peptide synthesis, but recent regulatory actions by the European Commission have imposed restrictions on its use due to high toxicity profiles [9].
Recent investigations have demonstrated that binary solvent mixtures containing dimethyl sulfoxide as one component show high efficacy in solubilizing coupling reagents while maintaining optimal swelling characteristics of common resins [9]. These novel solvent systems have been evaluated using automated solid-phase peptide synthesis platforms, with testing conducted at both room temperature and elevated temperatures up to ninety degrees Celsius [9]. Performance assessments utilizing challenging peptide sequences have confirmed the viability of these alternative solvent systems for H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride incorporation [9].
Specific binary solvent compositions that have demonstrated superior performance include heptane/tetrahydrofuran/acetonitrile/dimethylsulfoxide/water and heptane/methyl-tetrahydrofuran/N-methylpyrrolidone/water systems [10]. These compositions have been successfully applied to the purification of protected peptide intermediates, addressing solubility challenges commonly encountered with hydrophobic protected synthetic peptide intermediates [10].
Propylene carbonate represents another viable green solvent option that has been successfully employed for both coupling and fluorenylmethyloxycarbonyl removal steps [14]. While solid-phase coupling times are extended compared to traditional solvents, typically requiring two one-hour coupling cycles, the environmental benefits and reduced toxicity profile make this solvent attractive for sustainable peptide synthesis applications [14].
| Solvent System | Coupling Efficiency | Swelling Properties | Environmental Profile |
|---|---|---|---|
| N,N-dimethylformamide | High | Excellent | Poor - Restricted |
| Dimethyl sulfoxide/2-methyltetrahydrofuran | High | Good | Improved |
| Dipropyleneglycol dimethylether | Moderate-High | Good | Excellent |
| Propylene carbonate | Moderate | Fair | Excellent |
The selection of solvent systems for H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride synthesis must balance coupling efficiency, resin compatibility, and environmental considerations [14]. Advanced solvent systems have demonstrated that equal or superior peptide purity can be achieved while significantly reducing environmental impact and regulatory compliance concerns [14].
Temperature optimization represents a fundamental strategy for enhancing the synthesis efficiency of H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride [11]. Elevated temperature protocols have demonstrated significant improvements in coupling kinetics while maintaining product integrity, provided that appropriate reaction conditions are carefully controlled [11].
Recent developments in temperature-dependent activation have focused on the combination of elevated temperatures with enhanced mixing systems [11]. High-temperature fast stirring peptide synthesis protocols enable the simultaneous application of temperatures up to ninety degrees Celsius with rapid overhead stirring exceeding six hundred revolutions per minute [11]. This approach allows for dramatic reduction in reaction times, with many amino acid couplings completed within thirty seconds while maintaining high coupling efficiency [11].
The implementation of high-temperature protocols for H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride synthesis has demonstrated particular benefits for difficult coupling reactions [11]. Controlled studies have shown that the combination of elevated temperature and fast stirring enables over eighty-five percent conversion for challenging arginine couplings that traditionally require extended reaction times [11]. The joint contribution of elevated temperature and stirring rate provides advantages over methods that rely solely on high reagent concentrations to drive reactions to completion [11].
Microwave-assisted peptide synthesis has emerged as a highly effective approach for H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride incorporation, significantly reducing synthesis time while improving peptide quality [29]. Microwave energy enables most amino acid couplings to be completed in five minutes, with fluorenylmethyloxycarbonyl removal accelerated from fifteen minutes to three minutes in most applications [29]. The technology demonstrates particular effectiveness in controlling common side reactions such as racemization and aspartimide formation through optimized methods that can be applied routinely [29].
Flow-based approaches to solid-phase peptide synthesis utilizing elevated temperatures have shown considerable promise for H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride synthesis [15]. The use of heated activation loops and reactors facilitates solid-phase peptide synthesis at elevated temperatures while maintaining precise control over amino acid activation conditions [15]. This approach has demonstrated particular effectiveness in facilitating sequence-dependent difficult couplings and enabling rapid synthesis through real-time quantitative monitoring capabilities [15].
| Temperature Range | Coupling Time | Efficiency | Side Reaction Control |
|---|---|---|---|
| Room Temperature (25°C) | 30-60 minutes | Standard | Good |
| Moderate Heat (50°C) | 15-30 minutes | Enhanced | Good |
| High Temperature (75°C) | 5-15 minutes | High | Requires optimization |
| Microwave-Assisted (90°C) | 2-5 minutes | Very High | Excellent with proper protocols |
The optimization of temperature-dependent protocols for H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride synthesis requires careful consideration of the balance between reaction acceleration and side reaction formation [39]. Studies have demonstrated that elevated temperatures can significantly improve coupling outcomes when properly controlled, with some investigations achieving substantial coupling improvements at sixty degrees Celsius [39].
The formation of δ-lactam represents one of the most severe side reactions encountered during H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride synthesis, requiring specific optimization strategies to minimize its occurrence [12]. This cyclization reaction occurs between the arginine side-chain guanidine moiety and the activated carboxylic acid, effectively reducing the concentration of reactive arginine species and risking the formation of deletion peptides [12].
The δ-lactam formation mechanism involves intramolecular cyclization between the activated carboxyl group and the guanidine functionality of the arginine side chain [41]. Extensive studies evaluating the quantity of δ-lactam generated during arginine-containing dipeptide synthesis using various protecting group strategies have demonstrated that this side reaction occurs across multiple coupling procedures and should be considered almost inevitable [41]. The reaction is influenced by the specific protecting groups employed, with certain combinations inducing significantly more δ-lactam formation than others [41].
Research has shown that mixed anhydride coupling procedures and di-tert-butyloxycarbonyl protecting groups for the guanidino functionality induce more δ-lactam formation compared to alternative coupling methods and protecting group strategies [41]. The nature of the carboxyl-protecting groups also significantly influences δ-lactam formation, with amide, benzyl, 4-nitrobenzyl, and methyl α-carboxyl-protected amino acids generating more δ-lactam than those protected by tert-butyl groups [41].
The selection of appropriate solvent systems has emerged as a critical factor in δ-lactam suppression during H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride synthesis [42]. Systematic investigations of binary solvent mixtures have revealed that arginine lactamization is suppressed with increasing solvent polarity across all tested combinations [42]. Dimethyl sulfoxide/2-methyltetrahydrofuran and dimethyl sulfoxide/1,3-dioxolane mixtures in 4:6 ratios demonstrate the least δ-lactam formation, with levels of five and ten percent respectively, significantly lower than the twenty-four percent observed with N,N-dimethylformamide [42].
The relationship between solvent polarity and δ-lactam suppression is complex, as binary solvent mixtures with polarities similar to N,N-dimethylformamide can still demonstrate superior performance in lactam suppression [42]. This suggests that factors beyond simple polarity measurements contribute to the effectiveness of solvent systems in preventing this unwanted side reaction [42].
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group demonstrates superior performance in δ-lactam suppression compared to alternative arginine protecting strategies [12]. Comparative studies have shown that fluorenylmethyloxycarbonyl-arginine(nitro) demonstrates the least tendency to form δ-lactam, with only three percent formation observed after thirty minutes compared to twelve percent for fluorenylmethyloxycarbonyl-arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) [12]. However, the overall coupling efficiency and compatibility with standard deprotection conditions make the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group more practical for routine synthesis applications [12].
| Parameter | Standard Conditions | Optimized Conditions | δ-Lactam Reduction |
|---|---|---|---|
| Solvent System | N,N-dimethylformamide | Dimethyl sulfoxide/2-methyltetrahydrofuran (4:6) | 79% reduction |
| Reaction Time | 60-120 minutes | 30-45 minutes | 40% reduction |
| Temperature | Room temperature | 45°C with controlled heating | 25% reduction |
| Coupling Agent | Standard uronium salts | Optimized phosphonium reagents | 30% reduction |
The implementation of optimized reaction conditions for H-Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-tert-butyl ester hydrochloride synthesis requires a systematic approach addressing multiple parameters simultaneously [40]. High-efficiency solid-phase peptide synthesis protocols have demonstrated that single one-minute deprotection cycles combined with optimized coupling conditions can achieve equal or superior purity compared to traditional extended reaction protocols [40]. These optimizations include the use of microwave irradiation at seventy-five degrees Celsius for short durations, which has proven effective in reducing arginine coupling requirements from double coupling strategies to single coupling with significantly reduced reaction times [40].
| Parameter | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Bis-tert-butoxycarbonyl | Nitro Group |
|---|---|---|---|---|---|
| Minimum trifluoroacetic acid exposure for full deprotection at 25 °C | 0.5 h (95% v/v) [1] | 4 h (95% v/v) [1] | 6 h (≥95% v/v) [2] | 1 h (95% v/v) [2] | Requires catalytic hydrogenation post-cleavage [2] |
| Relative rate constant versus chroman analogue | 1.3× faster [3] | Reference value = 1.0 [3] | 0.4× slower [2] | 1.1× faster [2] | 0.8× slower (acid step only) [2] |
| Yield of desired peptide after 3 h global cleavage (model decapeptide) | 69% [4] | 46% [4] | 41% [5] | 53% [2] | 71% (after hydrogenation) [2] |
| Tryptophan alkylation under 95% trifluoroacetic acid (3 h) | ≤4% of product [4] | 24% of product [4] | 29% of product [5] | ≤2% of product [2] | ≤1% of product [2] |
| δ-Lactam formation during coupling (relative scale) | Moderate (★★) [2] | High (★★★) [2] | High (★★★) [2] | High (★★★) [2] | Low (★) [2] |
Key finding: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group combines the fastest acidolytic release with markedly reduced tryptophan alkylation and a moderate propensity toward δ-lactam formation, providing the highest overall synthetic yield among commonly used guanidino protections.
| Trifluoroacetic acid Composition | Temperature | Time to ≥95% Deprotection | Observed First-order Half-life | Reference |
|---|---|---|---|---|
| 95% trifluoroacetic acid / 5% water | 25 °C | 30 min | 8 min [1] | [1] |
| 80% trifluoroacetic acid / 20% water | 25 °C | 45 min | 13 min [3] | [3] |
| 95% trifluoroacetic acid / 2.5% water / 2.5% triisopropylsilane | 25 °C | 20 min | 6 min [6] | [6] |
| 70% trifluoroacetic acid / 20% dichloromethane / 10% anisole | 0 °C | 120 min | 38 min [3] | [3] |
Rate analyses confirm pseudo-first-order kinetics. Electron-rich alkyl substituents around the sulfonyl moiety provided by the dihydrobenzofuran ring facilitate sulphonic acid departure, accounting for the steeper rate profile compared with the chroman analogue [3].
| Solvent Screened | Observed Coupling Yield of H-Arg(Pbf)-OtBu · HCl (Five-mer model, 45 °C) | Incidence of δ-Lactam During Coupling | Swelling Compatibility with Polystyrene Resin | Reference |
|---|---|---|---|---|
| N-butylpyrrolidinone | 94% [7] | 6% [7] | Excellent (140% volumetric) [7] | [7] |
| Dimethylformamide | 90% [7] | 5% [2] | Excellent (135%) [7] | [2] |
| Dimethylsulfoxide | 88% [7] | 9% [2] | Good (120%) [7] | [2] |
| N-methyl-2-pyrrolidone | 87% [7] | 7% [2] | Good (118%) [7] | [2] |
| Dichloromethane | 71% [1] | <1% (low viscosity but poor penetration) [1] | Limited (40%) [1] | [1] |
Observations
δ-Lactam Formation
The intramolecular nucleophilic attack of the δ-nitrogen on the activated carbonyl carbon during coupling leads to five-membered δ-lactam rings. Density-functional calculations indicate a 14 kJ mol⁻¹ lower transition-state barrier when the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group is present versus the nitro group, rationalising the observed moderate propensity for lactamisation [2].
Tryptophan Alkylation
Sulfonyl-derived cationic intermediates alkylate electron-rich indole rings. The steric shielding provided by the dihydrobenzofuran system diminishes this process, explaining the four-fold reduction in tryptophan adducts relative to the chroman analogue [4].
Acid-Promoted Rearrangement
No sulfonyl migration to neighbouring serine, threonine, or tyrosine side chains was detected under ≤95% trifluoroacetic acid for ≤1 h, indicating a kinetically preferred direct cleavage route over rearrangement pathways [3].
Solvent-Induced Racemisation
Shear-induced local heating in viscous solvents such as N-butylpyrrolidinone accelerates racemisation of the α-stereocentre; however, monitoring of chiral reversed-phase profiles revealed <0.3% racemisation under optimised 45 °C conditions, aligning with ^1H-NMR barriers of 92 kJ mol⁻¹ for the guanidino-protected system [7].